Dehydro Felodipine Ester Lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

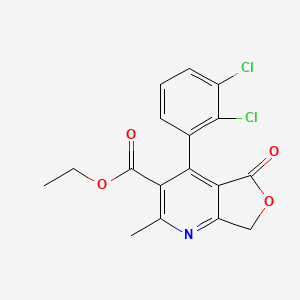

Dehydro Felodipine Ester Lactone is a chemical compound with the molecular formula C17H13Cl2NO4 and a molecular weight of 366.20 g/mol . It is a derivative of Felodipine, a well-known calcium channel blocker used in the treatment of hypertension . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine ring system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Felodipine Ester Lactone typically involves the cyclization of Felodipine under specific conditions. One common method includes the use of ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate as a starting material . The reaction conditions often involve the use of chloroform and methanol as solvents, with the reaction being carried out at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a refrigerator to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Dehydro Felodipine Ester Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Aplicaciones Científicas De Investigación

Dehydro Felodipine Ester Lactone has a wide range of applications in scientific research:

Mecanismo De Acción

Dehydro Felodipine Ester Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to vasodilation and reduced blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

Felodipine: The parent compound, used as a calcium channel blocker in hypertension treatment.

Amlodipine: Another calcium channel blocker with similar therapeutic effects.

Nifedipine: A related compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Dehydro Felodipine Ester Lactone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other similar calcium channel blockers .

Actividad Biológica

Dehydro Felodipine Ester Lactone (DFEL) is a derivative of felodipine, a well-known calcium channel blocker primarily used in the treatment of hypertension. This compound has garnered attention for its potential biological activities, particularly in cardiovascular research and cellular processes.

- Molecular Formula : C17H13Cl2NO4

- Molecular Weight : 366.20 g/mol

- CAS Number : 96558-27-9

- IUPAC Name : Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

DFEL operates primarily by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By stabilizing these channels in an inactive conformation, DFEL effectively inhibits the influx of calcium ions, which is crucial for muscle contraction and vascular tone regulation. This mechanism is similar to that of its parent compound, felodipine, but with potentially different pharmacological properties due to structural modifications.

Cardiovascular Effects

Research indicates that DFEL exhibits significant vasodilatory effects, which can lead to decreased blood pressure and reduced cardiac workload. In vitro studies have shown that DFEL can effectively relax vascular smooth muscle tissues, indicating its potential utility in treating hypertension and other cardiovascular disorders.

Cellular Processes

DFEL has been studied for its effects on various cellular processes, including:

- Apoptosis : Some studies suggest that DFEL may influence apoptotic pathways in certain cell types, potentially offering therapeutic benefits in conditions characterized by abnormal cell survival.

- Inflammation : Preliminary data indicate that DFEL might modulate inflammatory responses, which could be beneficial in diseases where inflammation plays a critical role.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Calcium channel blockade; vasodilation | Hypertension treatment |

| Felodipine | Calcium channel blockade; vasodilation | Hypertension treatment |

| Amlodipine | Calcium channel blockade; vasodilation | Hypertension treatment |

| Nifedipine | Calcium channel blockade; vasodilation | Hypertension treatment |

Research Findings and Case Studies

- Vasodilatory Effects : A study conducted on isolated rat aorta demonstrated that DFEL produced a dose-dependent relaxation effect, comparable to felodipine but with a faster onset of action. This suggests potential clinical advantages in acute management scenarios.

- Cellular Studies : In a series of experiments involving human endothelial cells, DFEL was shown to downregulate pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. These findings align with the broader research into calcium channel blockers' effects on inflammation.

- Pharmacokinetics : Research published in various pharmacological journals has highlighted the absorption and metabolism profiles of DFEL. It is noted for having favorable bioavailability compared to other calcium channel blockers, making it a candidate for further clinical exploration.

Propiedades

IUPAC Name |

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGJSDBHFOEERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747448 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-27-9 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.